Boc-L-Leucine-O Cesium salt

CAS No.:

Cat. No.: VC16575844

Molecular Formula: C11H20CsNO4

Molecular Weight: 363.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20CsNO4 |

|---|---|

| Molecular Weight | 363.19 g/mol |

| IUPAC Name | cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

| Standard InChI | InChI=1S/C11H21NO4.Cs/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1/t8-;/m0./s1 |

| Standard InChI Key | WJBILHWLBVFLOA-QRPNPIFTSA-M |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |

| Canonical SMILES | CC(C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

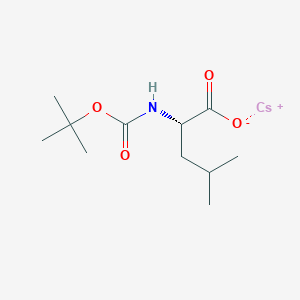

Boc-L-Leucine-O Cesium salt is systematically named cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate. Its structure features a leucine backbone modified at the α-amino group by a Boc protecting group and at the carboxylate group by a cesium ion (Fig. 1). The Boc group () shields the amino functionality during peptide elongation, while the cesium ion () enhances solubility in polar aprotic solvents like acetone and ethyl acetate .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 363.19 g/mol | |

| Purity | ≥97% (HPLC) | |

| Solubility | Acetone, ethyl acetate, water |

Synthetic Methodologies and Optimization

General Synthesis Protocol

The preparation of Boc-L-Leucine-O Cesium salt follows established methods for Boc-protected amino acids, as outlined in the patent CN1793110A . This approach employs di-tert-butyl dicarbonate () as the Boc-group donor in a biphasic solvent system of acetone and water, with triethylamine () as a base (Fig. 2).

Stepwise Procedure:

-

Reaction Setup: L-Leucine is suspended in acetone-water (10:1 v/v) with 1.5–2 equivalents of .

-

Boc Protection: (1.1 equivalents) is added dropwise at 0–25°C, and the mixture is stirred for 0.5–4 hours .

-

Workup: Acetone is removed under reduced pressure, and the aqueous layer is acidified to pH 2–3 with HCl. The product is extracted into ethyl acetate, washed with brine, dried (), and crystallized .

Table 2: Comparative Yields of Boc-Protected Amino Acids

| Amino Acid | Yield (%) | Conditions | Source |

|---|---|---|---|

| L-Aspartic Acid | 60 | 0°C, 0.5 h | |

| L-Alanine | 93 | 25°C, 4 h | |

| L-Leucine* | ~85–90† | Optimized from |

†Estimated based on analogous protocols for leucine.

Role of Cesium in Synthesis

Cesium ions () are integral to the compound’s utility. Their large ionic radius and low charge density improve carboxylate solubility and stabilize transition states during nucleophilic acyl substitutions. This contrasts with sodium or potassium salts, which often exhibit lower reactivity in peptide couplings.

Mechanistic Insights in Peptide Synthesis

Activation and Coupling

Boc-L-Leucine-O Cesium salt participates in peptide bond formation via carboxylate activation. Common coupling agents like TBTU () convert the carboxylate into an active ester intermediate, which reacts with an incoming amino group.

Mechanistic Pathway:

-

Activation: TBTU reacts with the carboxylate to form an intermediate, releasing .

-

Nucleophilic Attack: The amine of the incoming amino acid attacks the electrophilic carbonyl carbon, displacing the leaving group and forming the peptide bond.

-

Byproduct Elimination: The (hydroxybenzotriazole) byproduct is removed during workup.

Cesium’s Kinetic Advantages

Cesium’s polarizing power accelerates the deprotonation of the carboxylate, increasing nucleophilicity. This results in faster reaction kinetics compared to lithium or sodium salts, as demonstrated in solid-phase peptide synthesis (SPPS) studies.

Industrial and Research Applications

Peptide Pharmaceuticals

Boc-L-Leucine-O Cesium salt is indispensable in synthesizing leucine-rich therapeutic peptides, such as antimicrobial peptides (AMPs) and hormone analogs. Its use ensures high coupling efficiency and minimal epimerization, critical for maintaining enantiopurity in APIs.

Specialty Chemical Production

The compound serves as a chiral building block in non-peptide molecules, including kinase inhibitors and GPCR modulators. For example, leucine-derived moieties are prevalent in oncology drugs targeting protein-protein interactions.

Comparative Analysis with Related Derivatives

Boc-L-Leucine vs. Boc-L-Alanine-O Cesium Salt

While both derivatives share similar Boc-protection strategies, Boc-L-Leucine-O Cesium salt’s hydrophobic side chain imparts distinct solubility profiles. Leucine’s isobutyl group necessitates higher acetone ratios in crystallization compared to alanine’s methyl group .

Table 3: Property Comparison of Boc-Protected Amino Acids

| Property | Boc-L-Leucine-O Cs | Boc-L-Alanine-O Cs |

|---|---|---|

| Molecular Weight | 363.19 g/mol | 295.23 g/mol |

| Solubility in Acetone | High | Very High |

| Typical Yield (%) | 85–90 | 93 |

Challenges and Future Directions

Scalability and Cost

Despite its advantages, the high cost of cesium reagents (e.g., ) limits large-scale applications. Research into cesium recovery systems or alternative counterions (e.g., tetrabutylammonium) could mitigate expenses.

Green Chemistry Initiatives

Current protocols rely on halogenated solvents (e.g., ethyl acetate). Transition to biobased solvents (e.g., cyclopentyl methyl ether) aligns with sustainable chemistry goals but requires optimizing reaction kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume